molecular formula C26H24BrN3O2 B455386 4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide

4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide

Cat. No. B455386
M. Wt: 490.4g/mol
InChI Key: LSIJVGVQXDFLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • Synthesis and Molecular Structure : A study by Saeed et al. (2020) focuses on the synthesis and characterization of antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, analyzing their molecular structure using X-ray crystallography and DFT calculations. This research helps in understanding the molecular interactions and stability of such compounds (Saeed et al., 2020).

Biological Evaluation

  • Biological Applications : Another study by Saeed et al. (2015) discusses the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which show potential biological applications. These compounds were evaluated for their inhibitory potential against various human enzymes, indicating their relevance in medicinal chemistry (Saeed et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors : Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, including compounds related to 4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide, assessing their potential as corrosion inhibitors. Their research provides insights into the chemical reactivity and inhibition efficiencies of these compounds (Wang et al., 2006).

Antipathogenic Activity

  • Antimicrobial Agents : Limban et al. (2011) explored the synthesis and antipathogenic activity of new thiourea derivatives, including compounds with structures similar to the subject chemical. Their study contributes to the understanding of how these derivatives interact with bacterial cells and their potential as novel antimicrobial agents (Limban et al., 2011).

Photochemical Properties

  • Photodynamic Therapy : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzene derivatives, closely related to the subject chemical. Their study highlights the photochemical properties of these compounds, making them potentially useful in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Crystallographic Analysis

  • Crystal Structure Analysis : Kranjc et al. (2012) performed a synthesis and crystallographic analysis of compounds, including N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, which bears structural resemblance to the subject chemical. Their research provides detailed insights into the crystal structures and interactions of these compounds (Kranjc et al., 2012).

properties

Product Name

4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethyl-1-pyrazolyl)methyl]phenyl]benzamide

Molecular Formula

C26H24BrN3O2

Molecular Weight

490.4g/mol

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C26H24BrN3O2/c1-18-15-19(2)30(29-18)16-20-9-13-23(14-10-20)28-26(31)22-11-7-21(8-12-22)17-32-25-6-4-3-5-24(25)27/h3-15H,16-17H2,1-2H3,(H,28,31)

InChI Key

LSIJVGVQXDFLSS-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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